benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
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Overview
Description
benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate is a compound that features two benzyloxycarbonyl groups. These groups are often used as protecting groups in organic synthesis, particularly in peptide synthesis . The compound is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, which is a common scaffold in many biologically active molecules.
Preparation Methods
The synthesis of benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate typically involves the protection of amino groups using benzyloxycarbonyl groups. The benzyloxycarbonyl group can be introduced using benzyloxycarbonyl chloride in the presence of a base . The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent side reactions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Hydrogenolysis: The benzyloxycarbonyl groups can be removed by hydrogenolysis using hydrogen gas in the presence of a palladium catalyst.
Acidolysis: Strong acids like hydrogen fluoride or hydrogen bromide in acetic acid can also cleave the benzyloxycarbonyl groups.
Substitution Reactions: The benzyloxycarbonyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Scientific Research Applications
benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in peptide synthesis, it helps in the selective modification of amino acids.
Biology: It is used in the synthesis of biologically active peptides and proteins.
Medicine: The compound is involved in the development of peptide-based drugs.
Industry: It is used in the large-scale synthesis of peptides for pharmaceutical applications.
Mechanism of Action
The primary function of benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate is to protect amino groups during chemical synthesis. The benzyloxycarbonyl groups prevent unwanted reactions at the amino site, allowing for selective reactions at other functional groups . The protection is temporary and can be removed under specific conditions, such as hydrogenolysis or acidolysis .
Comparison with Similar Compounds
Similar compounds include other amino-protecting groups such as:
tert-Butyloxycarbonyl (Boc): Another common protecting group that is more acid-labile compared to benzyloxycarbonyl.
Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and is often used in solid-phase peptide synthesis.
Acetyl (Ac): A simpler protecting group that is less commonly used due to its lower stability.
The uniqueness of benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate lies in its dual benzyloxycarbonyl groups, which provide robust protection and can be selectively removed under mild conditions .
Properties
CAS No. |
127861-60-3 |
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Molecular Formula |
C23H26N2O5 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H26N2O5/c1-17(22(27)29-15-18-9-4-2-5-10-18)24-21(26)20-13-8-14-25(20)23(28)30-16-19-11-6-3-7-12-19/h2-7,9-12,17,20H,8,13-16H2,1H3,(H,24,26)/t17-,20-/m0/s1 |
InChI Key |
GTAMWDZBIDZKPP-PXNSSMCTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3 |
SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Synonyms |
CARBOBENZYLOXYPROLYL-L-ALANINE BENZYL ESTER |
Origin of Product |
United States |
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